molecular formula C7H7N5 B1269484 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile CAS No. 54711-30-7

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269484
CAS No.: 54711-30-7
M. Wt: 161.16 g/mol
InChI Key: CCTAOBOPHUBPFD-UHFFFAOYSA-N
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Description

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, cyanoethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions are carried out under controlled conditions to ensure the formation of the desired pyrazole ring. Common solvents used in these reactions include ethanol, acetone, and dimethyl sulfoxide (DMSO), with methanol often being the optimal solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano or carbonitrile groups to amines or other functional groups.

    Substitution: This reaction can replace one of the substituents on the pyrazole ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism by which 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyanoethyl, and carbonitrile groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTAOBOPHUBPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319291
Record name 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-30-7
Record name NSC343531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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